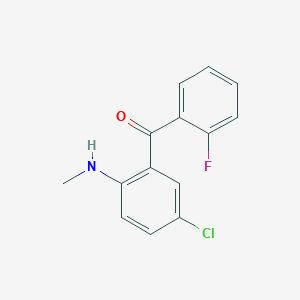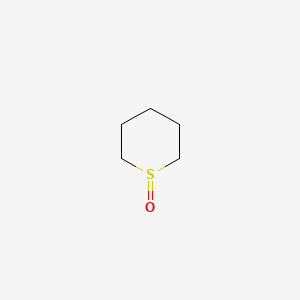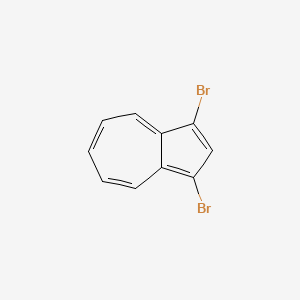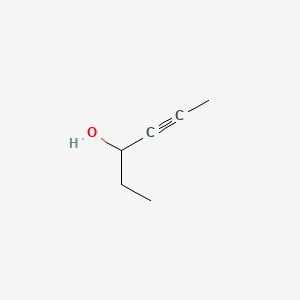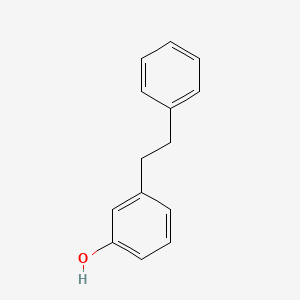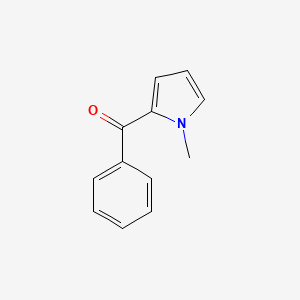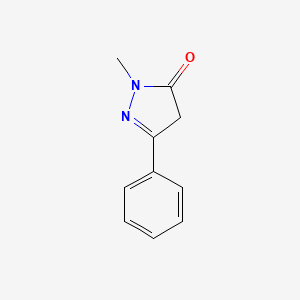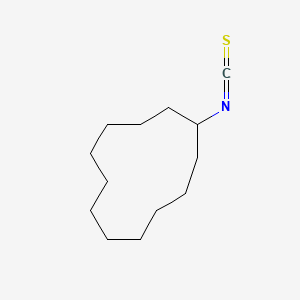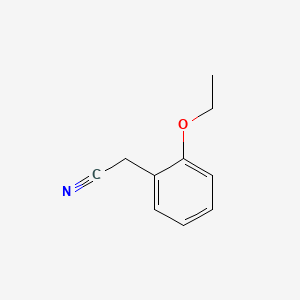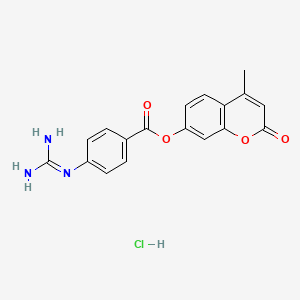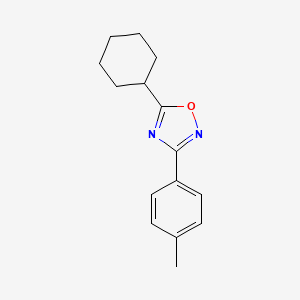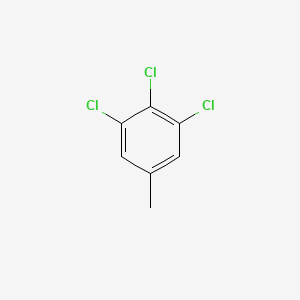
3,4,5-Trichlorotoluene
Übersicht
Beschreibung
3,4,5-Trichlorotoluene (3,4,5-TCT) is a chlorinated aromatic hydrocarbon that is used in a variety of industrial and laboratory applications. It is a colorless to pale yellow liquid with a sweet odor and is a common component of many commercial products. 3,4,5-TCT is used as a solvent in the production of paints, inks, plastics, and pharmaceuticals. It is also used as a pesticide, as a fuel additive, and in metalworking and electronics. In the laboratory, 3,4,5-TCT is used as a reagent in various chemical reactions and as a solvent for many organic compounds.
Wissenschaftliche Forschungsanwendungen
Radical Cyclization
- Temperature Influence in Radical Cyclizations : The study by Ishibashi et al. (1998) highlights how temperature affects radical cyclization processes involving N-vinylic trichloroacetamide derivatives. This process, conducted in boiling toluene, leads to varied cyclization products based on the temperature, demonstrating the sensitivity of these reactions to thermal conditions (Ishibashi et al., 1998).
Synthesis Processes
- Synthesis of Dichloro-fluoro-trifluorotoluene : Chen Bao-rong (2010) discusses the synthesis of 3,5-dichloro-4-fluoro-trifluorotoluene from 3,4,5-dichloro-trifluoro-toluene, highlighting a methodology involving phase transfer catalysis. This synthesis process emphasizes the utility of 3,4,5-Trichlorotoluene in complex chemical syntheses (Chen Bao-rong, 2010).
Chemical Structure Analysis
- Structural Modularity in Chlorophenols : A study by Mukherjee and Desiraju (2011) on the crystal structure of 3,4,5-trichlorophenol reveals insights into the modularity of its structure, which is significant in understanding the structural behaviors of similar chlorinated compounds (Mukherjee & Desiraju, 2011).
Environmental and Material Sciences
- Solubility and Environmental Impact : Jenny Ma et al. (2001) provide data on the aqueous solubility of chlorobenzenes and chlorotoluenes, including 2,4,5-trichlorotoluene. Understanding solubility is crucial for assessing environmental impact and for applications in material science (Jenny Ma et al., 2001).
Organic Synthesis
- Catalysis in Organic Synthesis : Karimi-Jaberi et al. (2012) explore the use of 1,3,5-Tris(hydrogensulfato) benzene in catalyzing the synthesis of organic compounds, demonstrating the role of chlorotoluene derivatives in facilitating these reactions (Karimi-Jaberi et al., 2012).
Applications in Material Science
- Dendronized Polyimides for LCDs : Tsuda, Oh, and Kuwahara (2009) investigate dendronized polyimides with long-chain alkyl groups, derived from chlorotoluene compounds, for their application in liquid crystal displays (LCDs). This highlights the material science applications of chlorotoluene derivatives (Tsuda, Oh, & Kuwahara, 2009).
Wirkmechanismus
Target of Action
This compound is a chlorinated derivative of toluene, a common solvent, and its biological targets may be diverse and nonspecific .
Mode of Action
It is known that chlorinated hydrocarbons like 3,4,5-trichlorotoluene can have various effects on biological systems, potentially disrupting cell membranes and interfering with lipid metabolism .
Biochemical Pathways
Chlorinated hydrocarbons can generally interfere with a wide range of biochemical processes, including lipid metabolism and cellular respiration .
Pharmacokinetics
They may also be metabolized by the liver and excreted in the urine .
Result of Action
Exposure to similar chlorinated hydrocarbons can lead to a variety of health effects, including liver damage, neurotoxicity, and potential carcinogenic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, its lipophilic nature means that it can accumulate in fatty tissues, potentially leading to long-term health effects. Additionally, its stability and action may be affected by factors such as temperature, pH, and the presence of other chemicals .
Biochemische Analyse
Biochemical Properties
3,4,5-Trichlorotoluene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various xenobiotics. The interaction of this compound with these enzymes can lead to the formation of reactive intermediates that may bind covalently to proteins, potentially leading to enzyme inhibition or activation .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress, which in turn affects the expression of genes involved in antioxidant defense mechanisms. Additionally, this compound can disrupt cellular metabolism by interfering with mitochondrial function, leading to altered ATP production and energy homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding of its reactive intermediates to biomolecules, such as proteins and DNA. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Furthermore, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various metabolites, some of which may have different biological activities. Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects, such as persistent oxidative stress and chronic inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in gene expression. At higher doses, it can cause significant toxicity, including liver damage, neurotoxicity, and immunosuppression. Threshold effects have been observed, where certain dosages lead to a sudden increase in adverse effects, highlighting the importance of dose-response relationships in toxicological studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound can diffuse across cell membranes and accumulate in lipid-rich tissues due to its hydrophobic nature. Transporters and binding proteins may also play a role in its cellular uptake and distribution. The localization and accumulation of this compound can impact its biological activity and toxicity .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound can localize to various cellular compartments, including the mitochondria, endoplasmic reticulum, and nucleus. Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its effects. For example, its accumulation in the mitochondria can disrupt mitochondrial function and induce apoptosis .
Eigenschaften
IUPAC Name |
1,2,3-trichloro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBIAGHGODIVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275300 | |
| Record name | 3,4,5-Trichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21472-86-6 | |
| Record name | 3,4,5-Trichlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



